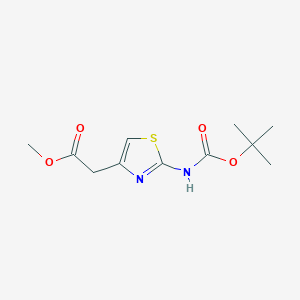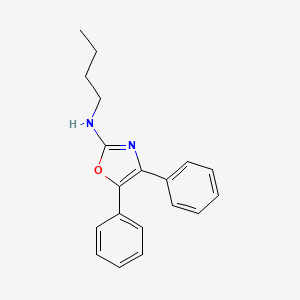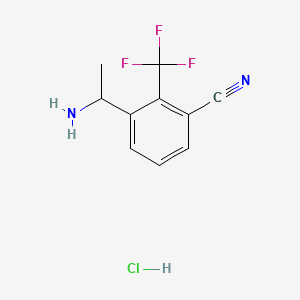
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of an aminoethyl group, a trifluoromethyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzonitrile and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The aminoethyl group facilitates binding to specific molecular targets, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
3-(1-Aminoethyl)-5-(trifluoromethyl)benzonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group.
(S)-4-(1-Aminoethyl)-3-(trifluoromethyl)benzonitrile: This enantiomeric compound has a different spatial arrangement of atoms.
Uniqueness
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H10ClF3N2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC名 |
3-(1-aminoethyl)-2-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H9F3N2.ClH/c1-6(15)8-4-2-3-7(5-14)9(8)10(11,12)13;/h2-4,6H,15H2,1H3;1H |
InChIキー |
YCEBDCBXCAXPKY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC(=C1C(F)(F)F)C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


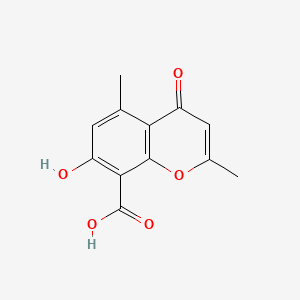
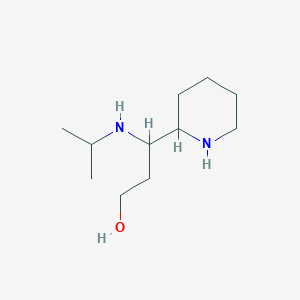

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
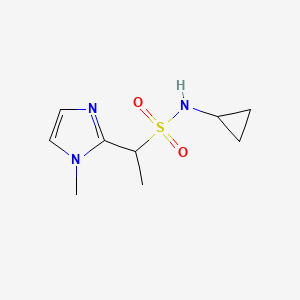

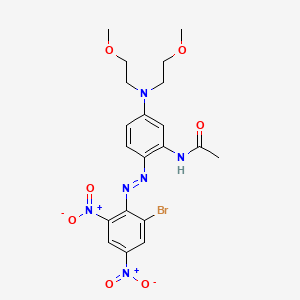
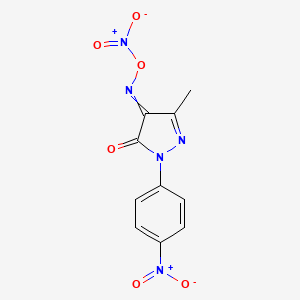
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
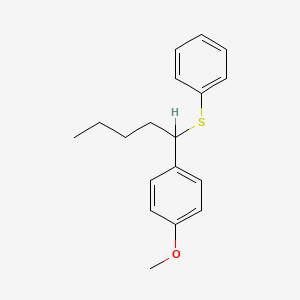
![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
